O-Desmethyl Carvedilol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

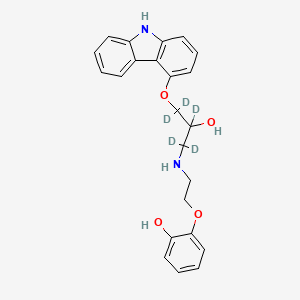

2-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2/i14D2,15D2,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUKPPPYYOKVQJ-SUTULTBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to O-Desmethyl Carvedilol-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Carvedilol-d5 is the deuterated analog of O-Desmethyl Carvedilol, a primary metabolite of the widely prescribed antihypertensive drug, Carvedilol. As a stable isotope-labeled internal standard, it plays a crucial role in pharmacokinetic and metabolic studies, enabling precise quantification of the active metabolite in biological matrices. This technical guide provides a comprehensive overview of the chemical properties, metabolic pathway, and analytical methodologies related to this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for the accurate preparation of standards, interpretation of analytical results, and understanding of its behavior in various experimental settings.

| Property | Value | Reference |

| Chemical Name | 2-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxy(propyl-d5)]amino]ethoxy]phenol | [1] |

| Synonyms | BM 14242-d5, Desmethylcarvedilol-d5 | [1] |

| CAS Number | 1794817-24-5 | [1] |

| Molecular Formula | C₂₃H₁₉D₅N₂O₄ | [1] |

| Molecular Weight | 397.48 g/mol | [1] |

| Appearance | Off-White Solid | [1] |

| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly, Heated, Sonicated) | |

| Storage | 2-8°C Refrigerator | [1] |

| Shipping Conditions | Ambient | [1] |

Metabolic Pathway of Carvedilol to O-Desmethyl Carvedilol

Carvedilol undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. One of the significant metabolic pathways is O-demethylation, which leads to the formation of O-Desmethyl Carvedilol. This metabolite is further conjugated before excretion. The deuteration in this compound does not alter its metabolic pathway but provides a distinct mass spectrometric signature, making it an ideal internal standard.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not extensively available in the public domain. However, based on the synthesis of Carvedilol and its analogs, a general synthetic approach can be outlined. The analytical quantification in biological matrices is well-documented, and a representative protocol for LC-MS/MS analysis is provided below.

General Synthetic Approach

The synthesis of this compound would likely follow a multi-step process analogous to the synthesis of Carvedilol, incorporating a deuterated starting material. A plausible, though not explicitly documented, synthetic workflow is proposed below.

Analytical Protocol: Quantification by LC-MS/MS

The following protocol outlines a typical method for the extraction and quantification of O-Desmethyl Carvedilol from plasma samples using this compound as an internal standard. This method is a composite of techniques described in the literature and may require optimization for specific laboratory conditions.

1. Sample Preparation (Solid-Phase Extraction)

-

Objective: To extract O-Desmethyl Carvedilol and the internal standard from the plasma matrix.

-

Materials:

-

Plasma samples

-

This compound internal standard solution

-

Methanol

-

0.1 N HCl in water

-

2% Ammonia in methanol

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

-

-

Procedure:

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Spike a known volume of plasma (e.g., 500 µL) with the this compound internal standard.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1 N HCl in water, followed by 1 mL of water.

-

Elute the analytes with 1 mL of 2% ammonia in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Objective: To chromatographically separate and quantify O-Desmethyl Carvedilol.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions (Typical):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of acetonitrile and water with a modifier (e.g., 0.1% formic acid).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for O-Desmethyl Carvedilol and this compound would be monitored. These need to be determined empirically but would be based on their respective molecular weights.

-

Conclusion

This compound is an indispensable tool for the accurate bioanalysis of Carvedilol's primary metabolite. This guide provides essential chemical data, an overview of its metabolic formation, and a representative analytical protocol to aid researchers in their drug development and pharmacokinetic studies. While detailed synthetic procedures are not widely published, the provided information on its properties and analysis serves as a valuable resource for the scientific community.

References

An In-depth Technical Guide to O-Desmethyl Carvedilol-d5 for Researchers and Drug Development Professionals

Introduction

O-Desmethyl Carvedilol-d5 is the deuterated form of O-Desmethyl Carvedilol, a primary metabolite of the non-selective β-adrenergic blocker, Carvedilol.[1][2] Carvedilol is a widely prescribed medication for the management of heart failure and hypertension.[3] Due to its structural similarity to the endogenous analyte and its distinct mass, this compound serves as an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Its use is critical for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and precision of pharmacokinetic and metabolic studies of Carvedilol.[2]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, metabolic pathway, and detailed experimental protocols for its application in research.

Core Data Presentation

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Chemical Name | 2-(2-((3-((9H-carbazol-4-yl)oxy)-2-hydroxypropyl-1,1,2,3,3-d5)amino)ethoxy)phenol | [5][6] |

| Synonyms | BM 14242-d5, Desmethylcarvedilol-d5 | [7] |

| CAS Number | 1794817-24-5 | [7] |

| Molecular Formula | C₂₃H₁₉D₅N₂O₄ | |

| Molecular Weight | 397.48 g/mol | |

| Appearance | White to Off-White Solid | [7] |

| Melting Point | 156-159°C | [7] |

| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly, Heated, Sonicated) | [7] |

| Storage Condition | -20°C Freezer | [7] |

Mass Spectrometry Data for Bioanalysis

The following table summarizes the typical mass spectrometry parameters for the analysis of Carvedilol and its deuterated internal standard, this compound.

| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Reference(s) |

| Carvedilol | 407.1 | 100.1 | [4] |

| This compound | 412.2 | 105.1 | [4] |

Metabolic Pathway of Carvedilol

Carvedilol undergoes extensive metabolism in the liver, primarily through oxidation and glucuronidation.[1][3][8] The formation of O-Desmethyl Carvedilol is a result of the demethylation of the methoxy group on the phenoxy ring of Carvedilol. This metabolic reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2C9, with minor contributions from CYP1A2, CYP2D6, and CYP2E1.[1][8][9] O-Desmethyl Carvedilol itself is considered an active metabolite, although it exhibits minor beta-blocking activity and no activity at alpha-1 adrenergic receptors.[8]

Metabolic conversion of Carvedilol to O-Desmethyl Carvedilol.

Experimental Protocols

General Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study of Carvedilol utilizing this compound as an internal standard.

Typical workflow for Carvedilol pharmacokinetic analysis.

Detailed Method for Quantification of Carvedilol in Human Plasma

This protocol is a composite methodology based on established bioanalytical techniques for Carvedilol.[2][4][10][11][12]

1. Preparation of Stock and Working Solutions:

-

Carvedilol Stock Solution (1 mg/mL): Accurately weigh and dissolve Carvedilol in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Carvedilol stock solution with methanol to create working solutions for calibration standards and quality controls. Prepare a working solution of this compound (internal standard, IS) at an appropriate concentration (e.g., 100 ng/mL) in methanol.

2. Preparation of Calibration Standards and Quality Controls:

-

Spike blank human plasma with the Carvedilol working solutions to prepare calibration standards at concentrations ranging from, for example, 0.5 to 200 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Carvedilol: m/z 407.1 → 100.1

-

This compound: m/z 412.2 → 105.1

-

-

Optimize other parameters such as collision energy and declustering potential for maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for Carvedilol and this compound.

-

Calculate the peak area ratio of Carvedilol to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of Carvedilol in the unknown samples from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the study of Carvedilol. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for reliable pharmacokinetic and metabolic profiling. The detailed information and protocols provided in this guide are intended to support the design and execution of robust bioanalytical methods for Carvedilol research.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. clinivex.com [clinivex.com]

- 7. chembk.com [chembk.com]

- 8. ClinPGx [clinpgx.org]

- 9. ClinPGx [clinpgx.org]

- 10. scispace.com [scispace.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

O-Desmethyl Carvedilol-d5: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical data and experimental protocols associated with the Certificate of Analysis (CoA) for O-Desmethyl Carvedilol-d5. This deuterated analog of a primary Carvedilol metabolite is a crucial reference standard in pharmacokinetic and metabolic studies. Understanding its certified data is paramount for ensuring the accuracy and reliability of research findings.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis for a high-quality reference standard like this compound provides a comprehensive summary of its identity, purity, and physical properties. The following tables represent typical data found on such a certificate.

Table 1: General Information

| Parameter | Specification |

| Product Name | This compound |

| Catalogue Number | e.g., PA STI 028140 |

| CAS Number | 1794817-24-5[1] |

| Molecular Formula | C₂₃H₁₉D₅N₂O₄[1] |

| Molecular Weight | 397.48 g/mol [1] |

| Lot Number | e.g., XYZ-123 |

| Retest Date | e.g., November 2027 |

Table 2: Physical and Chemical Properties

| Test | Specification | Result |

| Appearance | Off-White to Light-Yellow Solid | Conforms |

| Solubility | Soluble in Methanol or DMSO[2] | Conforms |

| Melting Point | 156-159 °C[3] | 157.5 °C |

Table 3: Analytical Data

| Test | Method | Specification | Result |

| Purity (HPLC) | HPLC-UV | ≥ 98%[2] | 99.8% |

| Identity (¹H NMR) | ¹H NMR | Conforms to structure | Conforms |

| Identity (Mass Spec) | ESI-MS | Conforms to molecular weight | Conforms |

| Isotopic Purity | Mass Spec | ≥ 99% Deuterium Incorporation | 99.5% |

| Residual Solvents | GC-HS | As per USP <467> | Conforms |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results presented in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate this compound from its potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Inertsil ODS 3V, 150mm x 4.6mm, 5 µm particle size, or equivalent C18 column.[4]

-

Mobile Phase: A mixture of 0.1% Trifluoroacetic acid in water, methanol, and acetonitrile (500:300:200 v/v/v).[4]

-

Flow Rate: 1.5 mL/min.[4]

-

Column Temperature: 55°C.[4]

-

Detection Wavelength: 240 nm.[4]

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution is prepared by dissolving an accurately weighed amount of this compound in a 1:1 mixture of water and acetonitrile to a final concentration of 100 µg/mL.[4]

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry confirms the molecular weight and the successful incorporation of deuterium atoms.

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Scan Mode: Full scan to determine the parent ion mass.

-

Expected [M+H]⁺: m/z 398.2.

-

Fragmentation Analysis (MS/MS): Collision-induced dissociation of the parent ion can be performed to confirm the structure. Key fragment ions for the non-deuterated O-Desmethyl Carvedilol can be used as a reference.

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.

-

Data Acquisition: Standard proton NMR acquisition parameters. The absence of signals at the positions of deuterium incorporation confirms the labeling.

Visualized Workflows and Pathways

The following diagrams illustrate the analytical workflow and a relevant biological pathway for this compound.

References

The Role of O-Desmethyl Carvedilol-d5 in Modern Pharmaceutical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function and application of O-Desmethyl Carvedilol-d5 in a research setting. This compound is the deuterium-labeled form of O-Desmethyl Carvedilol, an active metabolite of the widely prescribed antihypertensive drug, Carvedilol. The primary and most critical role of this isotopically labeled compound is to serve as an internal standard for quantitative bioanalysis, particularly in pharmacokinetic and bioequivalence studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Function: The Gold Standard Internal Standard

In quantitative analysis, an internal standard (IS) is a compound added in a constant amount to all samples, including calibration standards, quality control samples, and the unknown study samples. The IS is used to correct for the loss of analyte during sample preparation and for variations in instrument response.

This compound is an ideal internal standard for the quantification of O-Desmethyl Carvedilol for several key reasons:

-

Physicochemical Similarity : Being a stable isotope-labeled version, its chemical and physical properties are nearly identical to the unlabeled analyte (the "native" O-Desmethyl Carvedilol). This ensures that it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer.

-

Co-elution : It typically co-elutes with the native analyte during liquid chromatography, meaning it experiences the same matrix effects (ion suppression or enhancement), which can significantly impact the accuracy of results.[1]

-

Mass Differentiation : Despite these similarities, it is easily distinguishable from the native analyte by a mass spectrometer due to the mass difference imparted by the five deuterium atoms. This allows for simultaneous but distinct detection.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis and is recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]

Applications in Research and Drug Development

The primary application of this compound is in pharmacokinetic (PK) studies. These studies are fundamental to drug development and aim to understand how a drug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) by the body. Accurate quantification of drug metabolites is crucial for building a complete pharmacokinetic profile.

Key Research Areas:

-

Pharmacokinetic Studies : Determining the concentration-time profile of O-Desmethyl Carvedilol in biological matrices such as plasma or urine.[4]

-

Bioequivalence Studies : Comparing the bioavailability of a generic drug product to the brand-name drug.

-

Drug-Drug Interaction Studies : Assessing how co-administered drugs affect the metabolism of Carvedilol.

-

Metabolism Studies : Investigating the metabolic pathways of Carvedilol.

Carvedilol Metabolism and the Formation of O-Desmethyl Carvedilol

Carvedilol is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. O-demethylation is one of the metabolic pathways, catalyzed mainly by the enzyme CYP2C9, leading to the formation of O-Desmethyl Carvedilol.[4]

Metabolic pathway of Carvedilol to O-Desmethyl Carvedilol.

Quantitative Analysis and Data

The use of this compound allows for the development of highly sensitive and specific LC-MS/MS methods for the quantification of its native analogue. The data generated from such methods are critical for regulatory submissions. Below are tables summarizing typical parameters from validated bioanalytical methods for Carvedilol and its metabolites.

Table 1: LC-MS/MS Method Parameters for Carvedilol Metabolite Analysis

| Parameter | Typical Value/Condition | Reference |

| Analyte | O-Desmethyl Carvedilol | [4] |

| Internal Standard | This compound | N/A |

| Biological Matrix | Human Plasma | [4] |

| Extraction Method | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | [5][6] |

| Chromatographic Column | Chirobiotic® V or similar chiral column for enantiomeric separation | [4] |

| Mobile Phase | Acetonitrile and Ammonium Formate Buffer | [7] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [7] |

| Detection | Multiple Reaction Monitoring (MRM) | [5] |

Table 2: Representative Bioanalytical Method Validation Data

| Parameter | Analyte | Concentration Range (ng/mL) | Accuracy (%) | Precision (% CV) | Reference |

| Linearity | Carvedilol Enantiomers | 0.05 - 100 | N/A | N/A | [4] |

| OHC Enantiomers | 0.05 - 10 | N/A | N/A | [4] | |

| DMC Enantiomers | 0.02 - 10 | N/A | N/A | [4] | |

| Intra- and Inter-batch | Carvedilol | 0.05 - 50 | 96.4 - 103.3 | 0.74 - 3.88 | [7] |

| 4'-hydroxyphenyl carvedilol | 0.01 - 10 | 96.4 - 103.3 | 0.74 - 3.88 | [7] |

OHC: Hydroxyphenyl Carvedilol; DMC: O-Desmethyl Carvedilol; CV: Coefficient of Variation. Data for accuracy and precision are representative for analytes quantified using deuterated internal standards.

Experimental Protocol: Quantification of O-Desmethyl Carvedilol in Human Plasma

This section outlines a representative experimental protocol for the quantification of O-Desmethyl Carvedilol in human plasma using this compound as an internal standard, based on methodologies described in the literature.[4][5][6][7]

1. Preparation of Stock and Working Solutions

-

Prepare primary stock solutions of O-Desmethyl Carvedilol and this compound (IS) in methanol at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the O-Desmethyl Carvedilol stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards and quality control (QC) samples.

-

Prepare a working solution of the this compound IS at an appropriate concentration (e.g., 100 ng/mL).

2. Preparation of Calibration Standards and Quality Control Samples

-

Spike blank human plasma with the appropriate working solutions to prepare a calibration curve consisting of a blank, a zero sample (with IS), and at least six non-zero concentration levels.

-

Prepare QC samples in blank plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

3. Sample Preparation (Solid-Phase Extraction)

-

To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution.

-

Vortex mix the samples.

-

Load the samples onto a pre-conditioned SPE cartridge (e.g., Oasis MCX).

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the analyte and IS from the cartridge with an elution solvent (e.g., methanol with 5% ammonium hydroxide).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

4. LC-MS/MS Analysis

-

LC System : A UPLC or HPLC system.

-

Column : A suitable C18 or chiral column.

-

Mobile Phase : A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).

-

Mass Spectrometer : A triple quadrupole mass spectrometer.

-

Ionization : ESI in positive mode.

-

MRM Transitions : Monitor the specific precursor-to-product ion transitions for O-Desmethyl Carvedilol and this compound.

5. Data Analysis and Quantification

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the peak area ratio (analyte peak area / IS peak area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

References

- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to O-Desmethyl Carvedilol-d5 for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of O-Desmethyl Carvedilol-d5, a key deuterated metabolite of Carvedilol. This document outlines commercially available sources, pricing, and detailed experimental protocols for its use in bioanalytical assays. Furthermore, it visually details the metabolic pathway of Carvedilol, providing essential context for its pharmacokinetic and metabolic studies.

This compound: Supplier and Pricing Overview

This compound, the deuterated form of a primary metabolite of Carvedilol, is essential as an internal standard for quantitative bioanalysis. Its use in liquid chromatography-mass spectrometry (LC-MS/MS) assays ensures accuracy and precision in pharmacokinetic and metabolic studies.[1][2][3][4][5] Several suppliers offer this stable isotope-labeled compound, with pricing varying by quantity.

| Supplier | Product Code/CAS No. | Available Quantities | Price (USD) | Notes |

| Toronto Research Chemicals (TRC) | D291477 | 2.5 mg | $150 | Pricing is publicly listed.[6] |

| 25 mg | $1200 | |||

| LGC Standards | TRC-D291477 | 2.5 mg, 25 mg | Price on request | Requires login or inquiry for pricing.[7][8] |

| Pharmaffiliates | PA STI 028140 | Not specified | Price on request | Requires login or inquiry for pricing. |

| ChemicalBook | 1794817-24-5 | 2.5 mg, 25 mg | $150 (2.5mg), $1200 (25mg) | Lists Toronto Research Chemicals as a supplier.[6] |

| Sinco Pharmachem Inc. | C22124 | 10mg, 25mg, 50mg/vial | Price on request | |

| Cayman Chemical | Not specified | Price on request | ||

| ANEXIB Chemicals | Not specified | Price on request |

Experimental Protocols: Bioanalysis of Carvedilol and its Metabolites

The following sections detail established methodologies for the extraction and quantification of Carvedilol and its metabolites from biological matrices, primarily human plasma. This compound is an ideal internal standard for these procedures.

Method 1: Liquid-Liquid Extraction (LLE) for HPLC-Fluorescence Detection

This method is adapted from a procedure for the determination of Carvedilol in human plasma and is suitable for use with this compound as an internal standard.[9]

1. Sample Preparation:

-

To 1 mL of human plasma, add a known concentration of this compound solution (internal standard).

-

Add 5 mL of dichloromethane (extraction solvent).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

-

Column: Lichrosphere® CN (250 mm x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: Acetonitrile and 20 mM ammonium acetate buffer with 0.1% triethylamine (pH adjusted to 4.5 with phosphoric acid) in a 40:60 (v/v) ratio.[9]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 50 µL.

-

Detection: Fluorescence detector with excitation at 282 nm and emission at 340 nm.[9]

Method 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of Carvedilol and its active metabolite, 4'-hydroxyphenyl carvedilol.[10] this compound can be used as an internal standard for the O-desmethyl metabolite.

1. Sample Preparation:

-

To 100 µL of human plasma, add the internal standard solution (this compound).

-

Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

2. UPLC-MS/MS Conditions:

-

Column: UPLC C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.[10]

-

Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with formic acid) in a 78:22 (v/v) ratio.[10]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for O-Desmethyl Carvedilol and this compound would need to be determined. For Carvedilol, a transition of m/z 407.2 → 100.1 is commonly used.

Carvedilol Metabolic Pathway

Carvedilol undergoes extensive metabolism in the liver, primarily through oxidation and glucuronidation.[11][12][13] The formation of O-Desmethyl Carvedilol is a key metabolic step.

Caption: Metabolic pathway of Carvedilol.

Experimental Workflow for Bioanalytical Method

The general workflow for a bioanalytical method using this compound as an internal standard is depicted below.

Caption: Bioanalytical workflow using an internal standard.

References

- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. Estimation of carvedilol in human plasma by using HPLC-fluorescence detector and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Characteristics of O-Desmethyl Carvedilol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of O-Desmethyl Carvedilol-d5, a labeled metabolite of Carvedilol. This document is intended to serve as a foundational resource for researchers engaged in pharmacokinetic studies, metabolic profiling, and the development of analytical methodologies.

Core Physicochemical Data

This compound is the deuterated form of O-Desmethyl Carvedilol, a primary metabolite of the nonselective β-adrenergic blocker, Carvedilol. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.

Quantitative physicochemical data for this compound is summarized in the table below for ease of reference and comparison.

| Property | Value |

| Chemical Name | 2-(2-((3-((9H-carbazol-4-yl)oxy)-2-hydroxypropyl-1,1,2,3,3-d5)amino)ethoxy)phenol[1][2] |

| Synonyms | BM 14242-d5, Desmethylcarvedilol-d5[2][3] |

| CAS Number | 1794817-24-5[1][2][3] |

| Molecular Formula | C₂₃H₁₉D₅N₂O₄[1][2] |

| Molecular Weight | 397.48 g/mol [1][2] |

| Molar Mass | 391.43972 g/mol [3] |

| Appearance | White to Off-White Solid[3] |

| Melting Point | 156-159°C[3] |

| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly, Heated, Sonicated)[3] |

| Storage Condition | -20°C Freezer[3] |

Metabolic Pathway of Carvedilol

O-Desmethyl Carvedilol is an active metabolite formed from the demethylation of the parent drug, Carvedilol. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme CYP2C9.[4][5] While it possesses minor beta-blocking activity, it lacks the alpha-1 adrenergic receptor antagonism of its parent compound.[4] The metabolic pathway is a critical consideration in pharmacokinetic and drug-drug interaction studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of reference standards like this compound. Below are generalized protocols for key analytical experiments.

Determination of Melting Point

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

-

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range is reported as the melting point.

-

Solubility Assessment

-

Objective: To qualitatively determine the solubility in common laboratory solvents.

-

Methodology:

-

A small, pre-weighed amount of this compound (e.g., 1 mg) is placed into a vial.

-

A measured volume of the solvent (e.g., 1 mL of DMSO or Methanol) is added.

-

The mixture is vortexed at room temperature for a set period.

-

If the solid does not dissolve, physical methods such as sonication or gentle heating are applied, and the results are noted.

-

Observations are recorded using terms like "Slightly Soluble," noting any treatments (e.g., "Heated," "Sonicated") required to achieve dissolution.[3]

-

Purity Analysis and Quantification via LC-MS/MS

-

Objective: To confirm the identity, purity, and concentration of this compound and its non-labeled counterpart in biological matrices.

-

Methodology: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for this analysis.[5]

-

Chromatographic Separation:

-

A C18 or similar reversed-phase column is typically used.

-

The mobile phase often consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

A gradient elution is programmed to ensure separation from potential impurities and matrix components.

-

-

Mass Spectrometric Detection:

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Specific precursor-to-product ion transitions are monitored for both O-Desmethyl Carvedilol and this compound.

-

-

Sample Preparation:

-

For quantification in plasma, a protein precipitation or liquid-liquid extraction is performed, followed by the addition of the deuterated internal standard.

-

-

Data Analysis:

-

The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte concentration in unknown samples.

-

-

The following diagram illustrates a typical workflow for the analytical characterization of a deuterated reference standard.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. clinivex.com [clinivex.com]

- 3. chembk.com [chembk.com]

- 4. ClinPGx [clinpgx.org]

- 5. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of O-Desmethyl Carvedilol-d5 in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of O-Desmethyl Carvedilol-d5 as an internal standard in the quantitative analysis of carvedilol and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines detailed experimental protocols, mass spectrometric parameters, and the pharmacological context of carvedilol's mechanism of action.

Introduction

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 adrenergic blocking activity, widely used in the treatment of hypertension and heart failure. The monitoring of carvedilol and its pharmacologically active metabolites, such as O-desmethyl carvedilol, in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis, as it corrects for matrix effects and variability in sample processing and instrument response.

Physicochemical Properties and Mass Spectrometric Data

Stable isotope-labeled internal standards are essential for accurate and precise quantification in mass spectrometry. This compound serves as an ideal internal standard for the analysis of O-desmethyl carvedilol due to its identical chemical properties and distinct mass-to-charge ratio (m/z).

Table 1: Physicochemical Properties

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| O-Desmethyl Carvedilol | C₂₃H₂₄N₂O₄ | 392.45 |

| This compound | C₂₃H₁₉D₅N₂O₄ | 397.48 |

Table 2: Mass Spectrometric Parameters for LC-MS/MS Analysis

The following table summarizes the multiple reaction monitoring (MRM) transitions commonly used for the analysis of carvedilol, its metabolites, and their corresponding deuterated internal standards. These transitions represent the precursor ion (Q1) and the most abundant product ion (Q3) and are crucial for the selective and sensitive detection of the analytes.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Carvedilol | 407.1 | 100.1[1] |

| Carvedilol-d5 | 412.2 | 105.1[1] |

| O-Desmethyl Carvedilol | 393.2 | 74.1 |

| This compound | 398.2 | 79.1 |

| 4'-Hydroxyphenyl Carvedilol | 423.1 | 222.0[2] |

Experimental Protocols

The following protocols provide a general framework for the quantitative analysis of carvedilol and its metabolites in plasma samples. Optimization of these methods may be required for specific instrumentation and matrices.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices.

Protocol:

-

Conditioning: Condition a suitable SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

-

Loading: To 500 µL of plasma, add the internal standard solution (this compound). Acidify the sample with 100 µL of 0.1 N HCl. Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1 N HCl followed by 1 mL of methanol/water (e.g., 50:50, v/v) to remove interfering substances.

-

Elution: Elute the analytes with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is an alternative method for sample preparation, particularly for analytes with good solubility in organic solvents.

Protocol:

-

Sample Aliquoting: To 200 µL of plasma, add 10 µL of the internal standard solution (this compound).

-

Extraction: Add 2.5 mL of an appropriate organic solvent (e.g., tert-butyl methyl ether). Vortex the mixture for 2 minutes.[2]

-

Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase and inject into the LC-MS/MS system.[2]

Liquid Chromatography (LC) Conditions

Chromatographic separation is critical for resolving the analytes from endogenous interferences. A reversed-phase C18 column is commonly employed.

Table 3: Typical LC Parameters

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions. |

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the analytical data. Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the assay is accurate and precise.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analytes.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

Carvedilol's Mechanism of Action and Signaling Pathways

Carvedilol exerts its therapeutic effects by blocking adrenergic receptors. Understanding these pathways is essential for interpreting pharmacokinetic and pharmacodynamic data.

Beta-1 Adrenergic Receptor Signaling Pathway

Carvedilol is a non-selective antagonist of beta-1 and beta-2 adrenergic receptors. The blockade of beta-1 receptors in the heart is primarily responsible for its negative chronotropic and inotropic effects.

Alpha-1 Adrenergic Receptor Signaling Pathway

Carvedilol's antagonism of alpha-1 adrenergic receptors in vascular smooth muscle leads to vasodilation and a reduction in blood pressure.

Carvedilol Metabolism Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of carvedilol and its metabolites from plasma samples using LC-MS/MS with this compound as an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of O-desmethyl carvedilol in biological matrices by LC-MS/MS. The detailed protocols and mass spectrometric parameters outlined in this guide serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics. Furthermore, a thorough understanding of carvedilol's mechanism of action and signaling pathways is essential for the comprehensive interpretation of analytical data in the context of drug development and clinical research.

References

- 1. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carvedilol Metabolism Pathways for Researchers and Drug Development Professionals

November 12, 2025

This technical guide provides a comprehensive overview of the metabolic pathways of carvedilol, a non-selective beta-adrenergic antagonist with alpha-1 blocking activity. Designed for researchers, scientists, and drug development professionals, this document delves into the core metabolic processes, presents quantitative data in a structured format, and offers detailed experimental protocols for key assays. Visual diagrams of metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the biotransformation of carvedilol.

Introduction to Carvedilol Metabolism

Carvedilol is administered as a racemic mixture of R(+) and S(-) enantiomers, both of which undergo extensive stereoselective metabolism primarily in the liver.[1] The biotransformation of carvedilol is complex, involving both Phase I and Phase II metabolic reactions. The primary pathways include aromatic ring and side-chain oxidation, demethylation, and glucuronidation.[1] These processes are mediated by a variety of cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of several metabolites, some of which exhibit pharmacological activity.[1][2] Understanding these pathways is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and optimizing therapeutic outcomes.

Phase I Metabolism: Oxidation and Demethylation

Phase I metabolism of carvedilol is predominantly oxidative, catalyzed by multiple CYP450 isoenzymes. The main reactions are aromatic ring hydroxylation, side-chain oxidation, and O-demethylation.

Key Cytochrome P450 Enzymes Involved

Several CYP enzymes have been identified as key players in carvedilol metabolism. The relative contribution of each enzyme is stereoselective, meaning the metabolism of the R(+) and S(-) enantiomers can differ significantly.

-

CYP2D6: This is a major enzyme responsible for the aromatic ring hydroxylation of both enantiomers, leading to the formation of 4'- and 5'-hydroxyphenyl carvedilol.[3] These metabolites are pharmacologically active.[2]

-

CYP2C9: This enzyme is primarily involved in the O-demethylation of carvedilol to form O-desmethylcarvedilol.[3]

-

CYP1A2: This enzyme plays a significant role in the metabolism of the S(-) enantiomer and is involved in the formation of 8-hydroxycarbazolyl carvedilol.[3][4]

-

CYP3A4: This enzyme also contributes to the metabolism of both enantiomers.[4]

-

CYP2E1: Some evidence suggests the involvement of this enzyme in O-demethylation.[1]

Primary Phase I Metabolites

The main metabolites resulting from Phase I reactions are:

-

4'- and 5'-hydroxyphenyl carvedilol (4'-OHC and 5'-OHC): Formed primarily by CYP2D6, these are active metabolites.[3]

-

8-hydroxycarbazolyl carvedilol (8-OHCC): Formed mainly by CYP1A2.[3]

-

O-desmethylcarvedilol (ODMC): Formed predominantly by CYP2C9.[3]

Quantitative Data on Phase I Metabolism

The following table summarizes the relative contributions of CYP enzymes to the metabolism of carvedilol enantiomers.

| Enantiomer | CYP Isozyme | Relative Contribution (%) | Metabolic Pathway | Reference |

| R(+)-Carvedilol | CYP2D6 | 40 | Aromatic Ring Hydroxylation | [1] |

| CYP3A4 | 30 | [1] | ||

| CYP1A2 | 20 | Side-chain Oxidation | [1] | |

| CYP2C9 | <10 | O-Demethylation | [1] | |

| S(-)-Carvedilol | CYP1A2 | 60 | Side-chain Oxidation | [1] |

| CYP2D6 | 20 | Aromatic Ring Hydroxylation | [1] | |

| CYP3A4 | 15 | [1] | ||

| CYP2C9 | <5 | O-Demethylation | [1] |

Phase II Metabolism: Glucuronidation

Following Phase I oxidation, carvedilol and its metabolites undergo Phase II conjugation reactions, primarily glucuronidation. This process increases the water solubility of the compounds, facilitating their excretion.

Key UDP-Glucuronosyltransferase (UGT) Enzymes Involved

Several UGT isoforms are responsible for the glucuronidation of carvedilol and its hydroxylated metabolites.

-

UGT1A1: Involved in the glucuronidation of carvedilol.[5][6]

-

UGT2B4: Catalyzes the formation of carvedilol glucuronides.[5][6]

-

UGT2B7: Plays a role in the glucuronidation of carvedilol.[5][6]

The glucuronidation of carvedilol is also stereoselective. For instance, UGT1A1 shows a preference for R-carvedilol, while UGT2B7 preferentially metabolizes S-carvedilol.[6]

Quantitative Data on Glucuronidation

The following table presents the kinetic parameters for carvedilol glucuronidation by different UGT isoforms and human liver microsomes (HLM).

| Enzyme Source | Glucuronide | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| HLM | G1 | 26.6 | 106 | [5] |

| G2 | 46.0 | 44.5 | [5] | |

| UGT1A1 | G2 | 55.1 | 3.33 | [5] |

| UGT2B4 | G1 | 38.2 | 7.88 | [5] |

| G2 | 22.1 | 6.25 | [5] | |

| UGT2B7 | G1 | 42.6 | 6.67 | [5] |

G1 and G2 represent two different carvedilol glucuronides.

Metabolic Pathways and Experimental Workflow Diagrams

To visually represent the complex metabolic processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. ClinPGx [clinpgx.org]

- 2. [PDF] IN VITRO IDENTIFICATION OF THE HUMAN CYTOCHROME P 450 ENZYMES INVOLVED IN THE METABOLISM OF R ( 1 )-AND S ( 2 )-CARVEDILOL | Semantic Scholar [semanticscholar.org]

- 3. In vitro identification of the human cytochrome P450 enzymes involved in the metabolism of R(+)- and S(-)-carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of substrate depletion assay to evaluation of CYP isoforms responsible for stereoselective metabolism of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of CYP2C9 in the O-Desmethylation of Carvedilol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carvedilol, a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, is a widely prescribed medication for the management of heart failure and hypertension. Its metabolism is complex, involving multiple cytochrome P450 (CYP) enzymes and pathways. This technical guide provides an in-depth analysis of the role of CYP2C9 in the O-desmethylation of carvedilol, a significant metabolic route. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development. While CYP2D6 is a major enzyme in carvedilol's overall metabolism, particularly in hydroxylation, CYP2C9 is recognized as playing a primary role in the O-desmethylation pathway.[1]

Introduction to Carvedilol Metabolism

Carvedilol is administered as a racemic mixture of R(+) and S(-) enantiomers, both of which are pharmacologically active but exhibit different potencies. The S(-) enantiomer is primarily responsible for beta-blockade, while both enantiomers contribute to alpha-1 blockade. The metabolism of carvedilol is extensive and stereoselective, occurring primarily in the liver. The main metabolic pathways include aromatic ring hydroxylation, side-chain oxidation, and O-desmethylation, followed by glucuronidation.[2]

Several CYP450 isoenzymes are involved in carvedilol's biotransformation, including CYP2D6, CYP2C9, CYP1A2, CYP2E1, and CYP3A4.[1] Genetic polymorphisms in the genes encoding these enzymes, particularly CYP2D6, can lead to significant inter-individual variability in carvedilol plasma concentrations and clinical response.

CYP2C9 and the O-Desmethylation Pathway

The O-desmethylation of carvedilol results in the formation of O-desmethylcarvedilol. In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have identified CYP2C9 as a key enzyme responsible for this metabolic reaction.[3] The US Food and Drug Administration (FDA) notes that CYP2C9 is of primary importance in the O-methylation (a related process to O-desmethylation) pathway of S(-)-carvedilol.[1]

The O-desmethyl metabolite of carvedilol is considered to have minor pharmacological activity compared to the parent compound and its hydroxylated metabolites. However, understanding the kinetics of its formation is crucial for a complete pharmacokinetic profile of carvedilol and for assessing potential drug-drug interactions involving CYP2C9 inhibitors or inducers.

Quantitative Analysis of CYP2C9-mediated O-Desmethylation

In vitro studies using recombinant CYP2C9 have been conducted to determine the kinetic parameters of carvedilol O-desmethylation. These studies are essential for understanding the enzyme's affinity for the substrate (Km) and its maximum metabolic capacity (Vmax). The ratio of Vmax to Km provides a measure of the intrinsic clearance (CLint), which reflects the enzyme's catalytic efficiency.

A key study by Pan et al. (2016) investigated the enzymatic activity of wild-type CYP2C9*1 and 35 of its allelic variants towards carvedilol O-desmethylation. The study reported that compared to the wild-type, the intrinsic clearance values of the variants were significantly altered, with decreases ranging from 30% to 99.8%, primarily due to increased Km and/or decreased Vmax values.[3]

Table 1: Enzyme Kinetic Parameters for Carvedilol O-Desmethylation by CYP2C9*1

| Parameter | Value | Unit | Reference |

| Km | Data not available in accessible literature | µM | Pan et al., 2016 |

| Vmax | Data not available in accessible literature | pmol/min/pmol CYP | Pan et al., 2016 |

| Intrinsic Clearance (Vmax/Km) | Data not available in accessible literature | µL/min/pmol CYP | Pan et al., 2016 |

Note: Despite extensive literature searches, the full text of the primary study by Pan et al. (2016) containing the specific quantitative values for Km and Vmax was not accessible. The provided information is based on the abstract and citations of this work.

Experimental Protocols

The determination of CYP2C9's role in carvedilol O-desmethylation typically involves in vitro assays using recombinant enzymes. The following is a generalized protocol based on methodologies described in the literature.

In Vitro Incubation with Recombinant CYP2C9

Objective: To measure the formation of O-desmethylcarvedilol from carvedilol by recombinant human CYP2C9.

Materials:

-

Recombinant human CYP2C9 expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

Carvedilol standard

-

O-desmethylcarvedilol standard

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

Internal standard for HPLC analysis

Procedure:

-

Incubation Mixture Preparation: A typical incubation mixture in a microcentrifuge tube would contain potassium phosphate buffer, the recombinant CYP2C9 enzyme, and the NADPH regenerating system.

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to bring it to the reaction temperature.

-

Initiation of Reaction: The reaction is initiated by adding carvedilol at various concentrations (e.g., ranging from 2 to 100 µM to cover the expected Km).[3]

-

Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range with respect to time and protein concentration.[3]

-

Termination of Reaction: The reaction is stopped by adding a quenching solvent, such as ice-cold acetonitrile, which also serves to precipitate the protein. An internal standard is typically added at this step.

-

Sample Preparation for Analysis: The terminated reaction mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the metabolite, is then transferred for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the O-desmethylcarvedilol formed in the in vitro incubation.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV or mass spectrometer).

Chromatographic Conditions (Example):

-

Column: A reverse-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used.[4]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate with pH adjustment) and an organic solvent (e.g., acetonitrile).[4][5] The composition can be isocratic or a gradient.

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Detection: UV detection at a wavelength where both carvedilol and O-desmethylcarvedilol have significant absorbance (e.g., 240 nm).[5]

-

Quantification: The concentration of the metabolite is determined by comparing its peak area to that of a standard curve prepared with known concentrations of O-desmethylcarvedilol.

Visualizations

Metabolic Pathway of Carvedilol

References

- 1. Carvedilol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. The role of CYP2C9 genetic polymorphism in carvedilol O-desmethylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Carvedilol in Human Plasma Using O-Desmethyl Carvedilol-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-blocking activity, widely used in the treatment of hypertension and heart failure.[1] Accurate and reliable quantification of Carvedilol in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a robust and sensitive LC-MS/MS method for the determination of Carvedilol in human plasma. The method utilizes a deuterated metabolite, O-Desmethyl Carvedilol-d5, as the internal standard (IS) to ensure high accuracy and precision. The sample preparation is streamlined using a simple protein precipitation technique, making it suitable for high-throughput analysis.

Experimental

Materials and Reagents

-

Carvedilol reference standard was procured from a certified supplier.

-

This compound internal standard was synthesized and characterized.

-

HPLC-grade acetonitrile, methanol, and formic acid were purchased from a reputable chemical supplier.

-

Human plasma was obtained from a certified blood bank.

LC-MS/MS Instrumentation

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Chromatographic Conditions

A reversed-phase C18 column was used for the chromatographic separation. The mobile phase consisted of a gradient mixture of acetonitrile and water with 0.1% formic acid.

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | As detailed in the protocol |

Mass Spectrometry Conditions

The mass spectrometer was operated in the positive ion mode using Multiple Reaction Monitoring (MRM).

| Parameter | Carvedilol | This compound |

| Precursor Ion (m/z) | 407.2 | 398.2 |

| Product Ion (m/z) | 100.2 | 86.2 |

| Collision Energy (eV) | 35 | 38 |

| Ionization Mode | ESI Positive | ESI Positive |

Protocols

Standard and Quality Control Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Carvedilol and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Carvedilol stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL.

Sample Preparation Protocol

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 25 µL of the this compound working solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Method Validation Summary

The method was validated according to regulatory guidelines for bioanalytical method validation.

| Parameter | Result |

| Linearity Range | 0.1 - 200 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (%Bias) | ± 15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of Carvedilol in human plasma. The use of the stable isotope-labeled internal standard, this compound, effectively compensated for any variability in sample preparation and matrix effects, leading to high precision and accuracy. The simple protein precipitation protocol allows for rapid sample processing, making the method suitable for high-throughput bioanalysis in clinical and research settings.

Workflow Diagram

Caption: Experimental workflow for Carvedilol analysis.

Signaling Pathway Diagram

Caption: Carvedilol metabolic pathway.[1]

References

Protocol for the Quantification of Carvedilol and its Metabolite O-Desmethyl Carvedilol in Human Plasma using O-Desmethyl Carvedilol-d5 as an Internal Standard

Introduction

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-blocking activity, widely used in the treatment of hypertension and heart failure. Monitoring its plasma concentrations, along with its metabolites, is crucial for pharmacokinetic and bioequivalence studies. O-desmethyl carvedilol is one of the main metabolites of carvedilol.[1] This application note describes a robust and sensitive method for the simultaneous quantification of carvedilol and O-desmethyl carvedilol in human plasma using O-Desmethyl Carvedilol-d5 as an internal standard (IS) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is intended to compensate for variability during sample preparation and analysis, although careful method development is necessary to avoid potential matrix effects and isotopic cross-talk.[2]

Experimental

Materials and Reagents

-

Carvedilol (Reference Standard)

-

O-Desmethyl Carvedilol (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate

-

Water (Ultrapure)

-

Human Plasma (K2-EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of carvedilol, O-desmethyl carvedilol, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of carvedilol and O-desmethyl carvedilol in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

The chromatographic separation is critical to resolve the analytes from potential interferences.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water with 5 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 20% B, ramp to 80% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Carvedilol | 407.2 | 100.1 | 35 |

| O-Desmethyl Carvedilol | 393.2 | 86.1 | 38 |

| This compound (IS) | 398.2 | 91.1 | 38 |

Method Validation

The method should be validated according to regulatory guidelines, assessing the following parameters:

-

Linearity: A linear range of 0.1 to 100 ng/mL for carvedilol and 0.05 to 50 ng/mL for O-desmethyl carvedilol in plasma is suggested.[1] The coefficient of determination (r²) should be >0.99.

-

Precision and Accuracy: Intra- and inter-day precision and accuracy should be evaluated using quality control (QC) samples at low, medium, and high concentrations. The precision (%CV) should be <15% and accuracy (%RE) should be within ±15%.

-

Recovery: The extraction recovery of the analytes and internal standard should be consistent and reproducible.

-

Matrix Effect: Should be assessed to ensure that ionization suppression or enhancement from the plasma matrix is minimal and compensated for by the internal standard.

-

Stability: The stability of the analytes in plasma should be evaluated under various conditions (freeze-thaw, short-term benchtop, and long-term storage).

Data Presentation

The quantitative data for method validation should be summarized in clear and concise tables.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Regression Equation | r² |

| Carvedilol | 0.1 - 100 | y = mx + c | >0.99 |

| O-Desmethyl Carvedilol | 0.05 - 50 | y = mx + c | >0.99 |

Table 2: Precision and Accuracy Data

| Analyte | QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| Carvedilol | Low | <15% | ±15% | <15% | ±15% |

| Medium | <15% | ±15% | <15% | ±15% | |

| High | <15% | ±15% | <15% | ±15% | |

| O-Desmethyl Carvedilol | Low | <15% | ±15% | <15% | ±15% |

| Medium | <15% | ±15% | <15% | ±15% | |

| High | <15% | ±15% | <15% | ±15% |

Visualizations

Caption: Sample preparation workflow for the analysis of carvedilol and its metabolite.

Caption: Logical relationship of analytes and method for accurate quantification.

References

- 1. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction of Carvedilol and its Metabolites from Human Plasma

Introduction

Carvedilol is a non-selective beta- and alpha-1 adrenergic receptor antagonist widely used in the treatment of hypertension and congestive heart failure. The analysis of carvedilol and its metabolites, such as 4'-hydroxyphenyl carvedilol (4-OH carvedilol), in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively removes endogenous interferences from plasma samples, leading to cleaner extracts and improved analytical sensitivity and accuracy. This application note provides a detailed protocol for the solid-phase extraction of carvedilol and its primary active metabolite, 4'-hydroxyphenyl carvedilol, from human plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology

A mixed-mode cation exchange (MCX) SPE protocol is employed for the extraction of carvedilol and its metabolites. This method leverages the basic nature of the analytes to achieve high recovery and specificity. The subsequent analysis by LC-MS/MS allows for sensitive and selective quantification.

Data Presentation

The following table summarizes the quantitative data from a validated bioanalytical method for the determination of carvedilol and 4-OH carvedilol in human plasma using solid-phase extraction.

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |

| Carvedilol | 0.5 - 100 | 0.5 | 78.90 | [1][2] |

| 4-OH Carvedilol | 0.3 - 40 | 0.3 | 83.25 | [1][2] |

| Carvedilol | 0.05 - 50 | 0.05 | 94 - 99 | [3] |

| 4'-hydroxyphenyl carvedilol | 0.01 - 10 | 0.01 | 94 - 99 | [3] |

Experimental Workflow

The following diagram illustrates the solid-phase extraction workflow for carvedilol and its metabolites from human plasma.

References

Application Note: High-Efficiency Liquid-Liquid Extraction of O-Desmethyl Carvedilol-d5 from Human Plasma

Abstract

This application note details a robust liquid-liquid extraction (LLE) protocol for the efficient recovery of O-Desmethyl Carvedilol-d5 from human plasma. O-Desmethyl Carvedilol is a significant metabolite of Carvedilol, a widely prescribed beta-blocker. The deuterated internal standard, this compound, is critical for the accurate quantification of the analyte in bioanalytical studies. This protocol is optimized for use with subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method demonstrates high recovery, minimal matrix effects, and excellent reproducibility, making it suitable for pharmacokinetic and bioequivalence studies.

Introduction

Carvedilol is a non-selective beta-adrenergic antagonist used in the treatment of hypertension and congestive heart failure. Its metabolism in humans is extensive, with O-desmethylation being one of the key metabolic pathways, producing O-Desmethyl Carvedilol. Accurate measurement of this metabolite is crucial for understanding the complete pharmacokinetic profile of Carvedilol. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using LC-MS/MS, as they compensate for variability in sample preparation and instrument response.